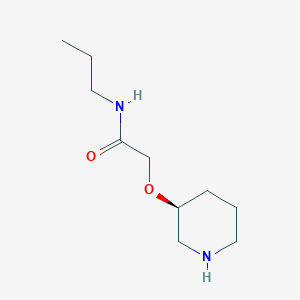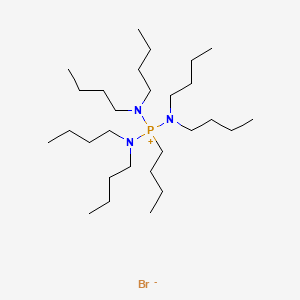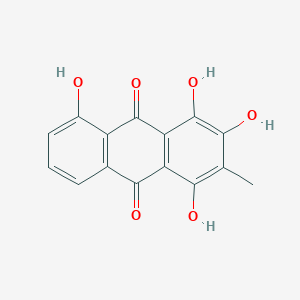
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) is an organometallic ruthenium complex known for its applications as a photocatalyst and a red dopant material in organic light-emitting diodes (OLEDs) . The compound is characterized by its molecular formula C36H24F12N6P2Ru and a molecular weight of 931.63 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) typically involves the reaction of ruthenium chloride with 1,10-phenanthroline in the presence of hexafluorophosphoric acid. The reaction is carried out under an inert atmosphere to prevent oxidation . The mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as column chromatography, is common in industrial settings .
化学反応の分析
Types of Reactions
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light irradiation.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The complex can engage in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium complexes, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) has a wide range of scientific research applications:
作用機序
The mechanism by which Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) exerts its effects involves the absorption of visible light, leading to an excited state. This excited state can transfer energy to other molecules, facilitating various chemical reactions. The compound’s ability to generate reactive oxygen species under light irradiation is a key aspect of its mechanism of action .
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another ruthenium complex used in similar applications, particularly in electrochemical devices.
Dichlorotris(1,10-phenanthroline)ruthenium(II): Known for its oxygen sensitivity and phototoxicity, used in biological studies.
Uniqueness
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) is unique due to its high efficiency as a photocatalyst and its specific applications in OLED technology. Its ability to generate reactive oxygen species under light irradiation also sets it apart from other similar compounds .
特性
分子式 |
C36H24F18N6P3Ru |
|---|---|
分子量 |
1076.6 g/mol |
IUPAC名 |
1,10-phenanthroline;ruthenium(3+);trihexafluorophosphate |
InChI |
InChI=1S/3C12H8N2.3F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-7(2,3,4,5)6;/h3*1-8H;;;;/q;;;3*-1;+3 |
InChIキー |
XXCZFPFKAVRJAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)

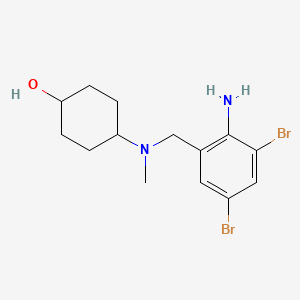
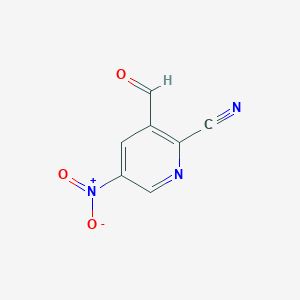
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

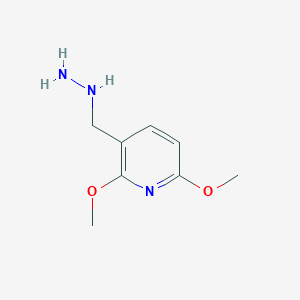
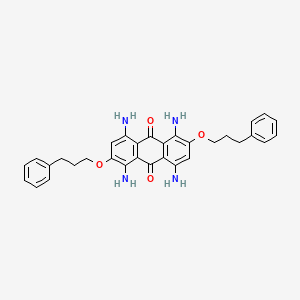
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
